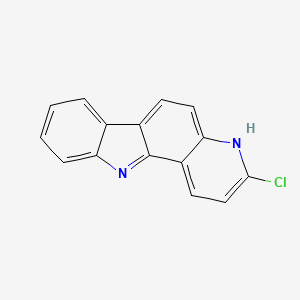
11H-Pyrido(3,2-a)carbazole, 3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Pyrido(3,2-a)carbazole, 3-chloro- is a heterocyclic aromatic compound with the molecular formula C15H9ClN2. It is a derivative of pyridocarbazole, where a chlorine atom is substituted at the third position of the pyrido ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst, which can yield the desired product in high yields within a short reaction time .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high purity and yield on a larger scale.
Types of Reactions:
Substitution Reactions: The chlorine atom in 11H-Pyrido(3,2-a)carbazole, 3-chloro- can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
Chemistry: 11H-Pyrido(3,2-a)carbazole, 3-chloro- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of dyes, pigments, and other industrial chemicals. It can also be used in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
11H-Pyrido(3,2-a)carbazole: The parent compound without the chlorine substitution.
3-Bromo-11H-pyrido(3,2-a)carbazole: A similar compound with a bromine atom instead of chlorine.
11H-Pyrido(3,2-a)carbazole, 3-methyl-: A derivative with a methyl group at the third position.
Uniqueness: The presence of the chlorine atom in 11H-Pyrido(3,2-a)carbazole, 3-chloro- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Properties
CAS No. |
127040-42-0 |
|---|---|
Molecular Formula |
C15H9ClN2 |
Molecular Weight |
252.70 g/mol |
IUPAC Name |
3-chloro-4H-pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C15H9ClN2/c16-14-8-6-11-13(17-14)7-5-10-9-3-1-2-4-12(9)18-15(10)11/h1-8,17H |
InChI Key |
SMRNNSZFOBELLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C(=CC=C(N4)Cl)C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


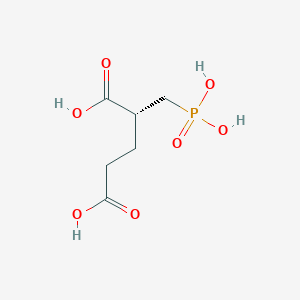
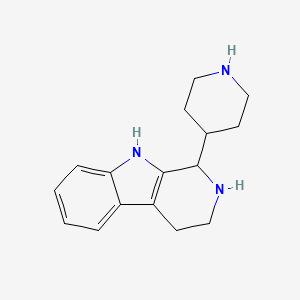
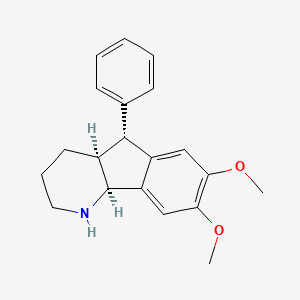
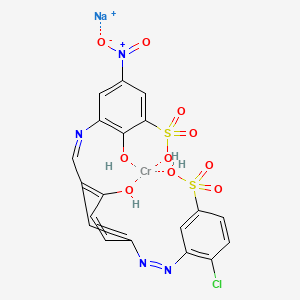

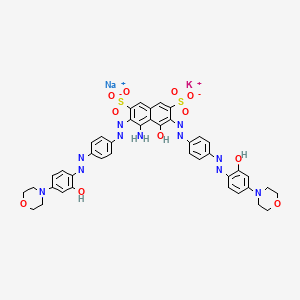
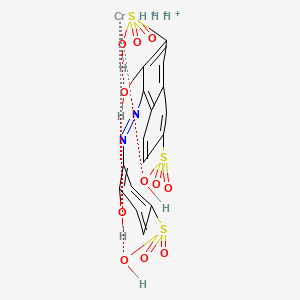
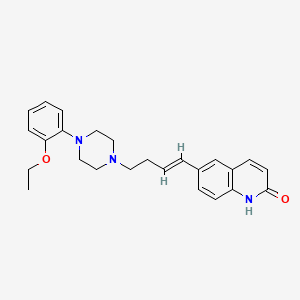
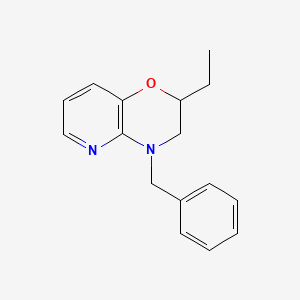
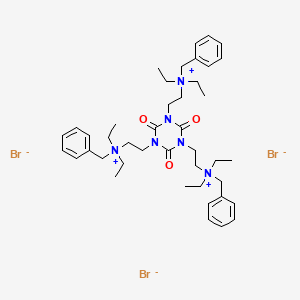

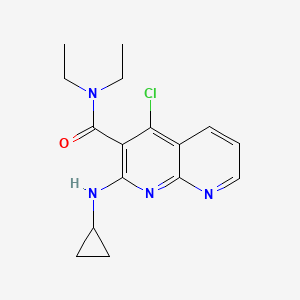

![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)
